molecular formula C17H15N3 B4936226 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B4936226
M. Wt: 261.32 g/mol
InChI Key: ULQPGCHZLSRKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system combining pyrimidine and benzimidazole moieties, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminobenzimidazole with an α,β-unsaturated carbonyl compound under acidic conditions. For example, the condensation of 2-aminobenzimidazole with cinnamaldehyde in the presence of an acid catalyst such as hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole: Known for its unique fused ring system and diverse biological activities.

    2-Methyl-4-phenyl-1,4-dihydropyrido[1,2-a]benzimidazole: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-4-phenyl-1,4-dihydroquinolino[1,2-a]benzimidazole: Features a quinoline ring, offering different chemical properties and biological activities.

Uniqueness

This compound is unique due to its specific ring fusion and the presence of both pyrimidine and benzimidazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-11-16(13-7-3-2-4-8-13)20-15-10-6-5-9-14(15)19-17(20)18-12/h2-11,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPGCHZLSRKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 2
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 3
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 4
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 5
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
Reactant of Route 6
2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.